6-BROMO-2-NAPHTHYL-BETA-D-GLUCURONIDE

Descripción general

Descripción

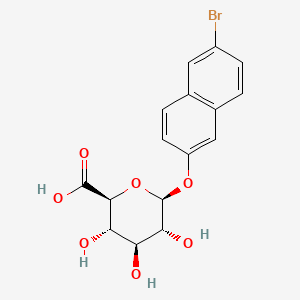

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is a useful research compound. Its molecular formula is C16H15BrO7 and its molecular weight is 399.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sustrato para β-glucosidasas

6-Bromo-2-naftil beta-D-glucurónido: se utiliza comúnmente como sustrato para las β-glucosidasas . Estas enzimas desempeñan un papel crucial en la hidrólisis de los enlaces glucosídicos, lo que es esencial para la degradación de los carbohidratos complejos. El compuesto, cuando es hidrolizado por β-glucosidasas, forma un producto coloreado insoluble, que es útil para los ensayos de actividad enzimática.

Ensayo de Fast Blue BB

Este compuesto es adecuado para su uso con reactivo Fast Blue BB en electroforesis en gel de poliacrilamida nativa (PAGE) para tinción de la actividad de β-glucosidasas . Esta aplicación es significativa en el estudio de la cinética enzimática y la detección de inhibidores enzimáticos, lo que puede conducir al desarrollo de nuevos fármacos.

Estudios de metabolismo de fármacos

6-Bromo-2-naftil beta-D-glucurónido: sirve como sustrato fundamental para varias enzimas metabolizadoras de fármacos . Esta aplicación es invaluable en la investigación de farmacocinética y toxicología, donde comprender el metabolismo de los fármacos es crucial para desarrollar productos farmacéuticos seguros y eficaces.

Tinción de la actividad enzimática

El compuesto se utiliza en métodos de tinción de la actividad enzimática, que permiten la visualización de la presencia de enzimas dentro de los geles después de la electroforesis . Esta técnica es particularmente útil en biología molecular y genética para identificar mutaciones que afectan la función enzimática.

Investigación bioquímica

En la investigación bioquímica, 6-Bromo-2-naftil beta-D-glucurónido se emplea para estudiar la función y estructura de las β-glucosidasas . Al observar cómo interactúa la enzima con este sustrato específico, los investigadores pueden obtener información sobre el sitio activo de la enzima y su mecanismo de acción.

Desarrollo de marcadores de diagnóstico

Debido a su interacción específica con las β-glucosidasas, este compuesto tiene potencial en el desarrollo de marcadores de diagnóstico . Podría utilizarse para detectar enfermedades que implican una actividad glucosidasa aberrante, como ciertos trastornos de almacenamiento lisosómico.

Sector biomédico

En el sector biomédico, 6-Bromo-2-naftil beta-D-glucurónido se emplea ampliamente como sustrato en varios ensayos para facilitar investigaciones intrincadas en el ámbito del metabolismo de fármacos . Esto incluye estudios sobre la eficacia de los fármacos, las interacciones fármaco-fármaco y el desarrollo de estrategias de medicina personalizada.

Mecanismo De Acción

Target of Action

The primary target of 6-Bromo-2-naphthyl beta-D-glucuronide is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. They play a crucial role in a variety of biological processes, including the breakdown and synthesis of important biomolecules.

Mode of Action

6-Bromo-2-naphthyl beta-D-glucuronide interacts with its target, β-glycosidases, by serving as a substrate for these enzymes . The compound is recognized by the enzyme’s active site, leading to the hydrolysis of the glycosidic bond in the compound.

Biochemical Pathways

The hydrolysis of 6-Bromo-2-naphthyl beta-D-glucuronide by β-glycosidases is part of the broader glycoside hydrolase pathway . This pathway is responsible for the breakdown of glycosides, which are compounds formed from a simple sugar and another compound via a glycosidic bond. The hydrolysis of these bonds allows for the release of functional groups that can participate in further biochemical reactions.

Result of Action

When 6-Bromo-2-naphthyl beta-D-glucuronide is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes the compound useful in histochemical assays, where the colored product can be visualized to indicate the presence and activity of β-glycosidases.

Action Environment

The action of 6-Bromo-2-naphthyl beta-D-glucuronide is influenced by environmental factors such as pH and the presence of β-glycosidases . The compound’s efficacy and stability could be affected by these factors, as well as by interactions with other molecules in its environment.

Análisis Bioquímico

Biochemical Properties

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid plays a crucial role in biochemical reactions as a substrate for beta-glycosidases. These enzymes hydrolyze the glycosidic bond in the compound, releasing 6-bromo-2-naphthol and glucuronic acid. The interaction between 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid and beta-glycosidases is highly specific, making it a valuable tool for detecting and quantifying enzyme activity in various biological samples .

Cellular Effects

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid influences cellular processes by serving as a substrate for beta-glycosidases, which are involved in the degradation of glycosidic bonds in complex carbohydrates. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes. For instance, the hydrolysis of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid can lead to changes in the levels of glucuronic acid, which is involved in detoxification processes and the regulation of cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid involves its interaction with beta-glycosidases. Upon binding to the active site of the enzyme, the glycosidic bond is cleaved, resulting in the release of 6-bromo-2-naphthol and glucuronic acid. This enzymatic reaction is highly specific and efficient, allowing for precise measurement of beta-glycosidase activity. Additionally, the presence of the bromine atom in the naphthalene ring enhances the compound’s stability and reactivity, making it a reliable substrate for biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid can vary over time. The compound is generally stable under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the enzymatic activity of beta-glycosidases on 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid remains consistent over time, making it a reliable substrate for prolonged experiments .

Actividad Biológica

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is a glycosidic derivative that exhibits unique structural characteristics conducive to various biological interactions. Its structure allows it to function as a substrate for β-glycosidases, which play critical roles in carbohydrate metabolism.

Anticancer Properties

Recent studies have indicated that 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid demonstrates promising anticancer activity . In preclinical models, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent against various forms of cancer.

| Study | Model | Findings |

|---|---|---|

| In vitro (human cancer cell lines) | Induced apoptosis and inhibited cell proliferation | |

| Animal models (xenograft) | Reduced tumor size and improved survival rates |

Enzyme Interaction

The compound acts as an effective substrate for β-glycosidases. This interaction is crucial for studying enzyme kinetics and localization within tissues. The hydrolysis of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid leads to the formation of a colored product, facilitating the detection of β-glycosidase activity in various biological samples.

The biological effects of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid are mediated through several mechanisms:

- Enzyme Modulation : By serving as a substrate for β-glycosidases, it modulates the activity of these enzymes, influencing metabolic pathways.

- Cell Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Study on Anticancer Effects

A notable study evaluated the anticancer properties of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid in human breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.

Key Findings :

- Cell Line : MDA-MB-231 (triple-negative breast cancer)

- Concentration Range : 10 µM to 100 µM

- Results : IC50 value determined at 25 µM after 48 hours of treatment.

Enzyme Activity Assessment

Another study focused on the use of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid as a substrate in enzyme assays. The results demonstrated its effectiveness in detecting β-glycosidase activity across different tissue types.

| Tissue Type | Enzyme Activity (U/mg) |

|---|---|

| Liver | 150 |

| Kidney | 120 |

| Brain | 80 |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGGWYIJKMLEO-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945398 | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22720-35-0 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.